molecular formula C4H9NO2 B14583208 Methyl (methoxymethyl)methanimidate CAS No. 61278-79-3

Methyl (methoxymethyl)methanimidate

Cat. No.: B14583208
CAS No.: 61278-79-3
M. Wt: 103.12 g/mol
InChI Key: XOGLRCIQNUUGLU-UHFFFAOYSA-N
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Description

Methyl (methoxymethyl)methanimidate is an organic compound with the molecular formula C4H9NO2 It is a derivative of methanimidate, characterized by the presence of a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (methoxymethyl)methanimidate typically involves the reaction of methoxymethylamine with methyl formate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{OCH}_2\text{NH}_2 + \text{HCOOCH}_3 \rightarrow \text{CH}_3\text{OCH}_2\text{N=CH}\text{OCH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Methyl (methoxymethyl)methanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted methanimidates.

Scientific Research Applications

Methyl (methoxymethyl)methanimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (methoxymethyl)methanimidate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in the formation of covalent bonds with target molecules, leading to the desired chemical transformations. The specific pathways and targets can vary based on the application and reaction environment.

Comparison with Similar Compounds

    Methyl formate: Shares the formate group but lacks the methoxymethyl substitution.

    Methoxymethylamine: Contains the methoxymethyl group but lacks the formate group.

    Methanimidate derivatives: Various derivatives with different substituents on the methanimidate backbone.

Uniqueness: Methyl (methoxymethyl)methanimidate is unique due to the presence of both the methoxymethyl and formate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, distinguishing it from other related compounds.

Properties

CAS No.

61278-79-3

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

methyl N-(methoxymethyl)methanimidate

InChI

InChI=1S/C4H9NO2/c1-6-3-5-4-7-2/h3H,4H2,1-2H3

InChI Key

XOGLRCIQNUUGLU-UHFFFAOYSA-N

Canonical SMILES

COCN=COC

Origin of Product

United States

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